molecular formula C8H3BrF4N2 B12854323 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12854323
M. Wt: 283.02 g/mol
InChI Key: ZPRHOYORZHWMGT-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactionsFor instance, the reaction might involve the use of n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Bromo-7-fluoro-2-(trifluoromethyl)quinoline
  • 4-Bromo-7-fluoroindolin-2-one

Comparison: Compared to similar compounds, 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

7-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)

InChI Key

ZPRHOYORZHWMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)C(F)(F)F)Br

Origin of Product

United States

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